![molecular formula C15H17N3O4S B2681746 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 697741-80-3](/img/structure/B2681746.png)
2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid” is a chemical compound with the linear formula C20H26N4O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves the reaction of 4-aminoantipyrine with suitable reactants . For instance, one study reported the synthesis and characterization of a related compound by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . In the pyrrolidine ring, the two C atoms of the ring not bonded to the N atom display positional disorder with site-occupation factors of 0.630 (18) and 0.370 (18) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 418.58 . More research is needed to understand its physical and chemical properties.Applications De Recherche Scientifique
Docking and DFT Studies
This compound has been used in docking and Density Functional Theory (DFT) studies . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
Structural Chemistry
The compound has been used in structural chemistry . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Quantum Parameters Investigation
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .
Biological Activity
4-aminoantipyrine and its derivatives, including this compound, have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis of Heterocyclic and Bioactive Compounds
In synthesis, 4-aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .
Optoelectronic Devices
The compound’s films are widely used as essential layers in advanced electronic and optoelectronic devices such as light emitting diodes .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-14(16-12(19)8-23-9-13(20)21)15(22)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVACWSBPFAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

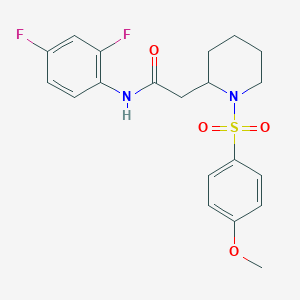
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)
![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)
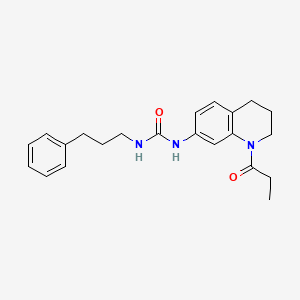
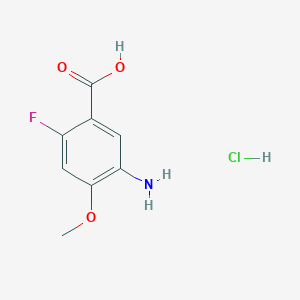
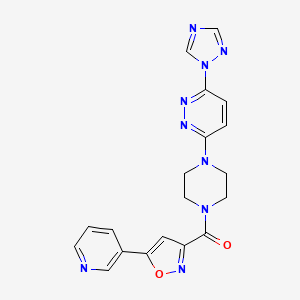
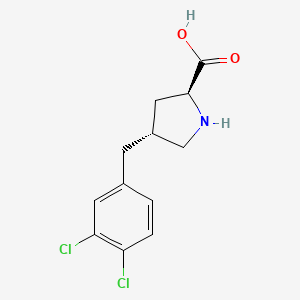
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)
![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)